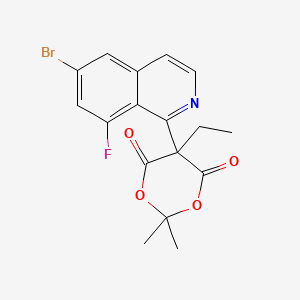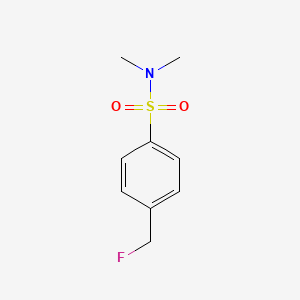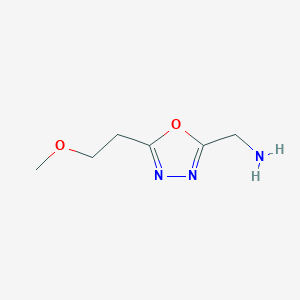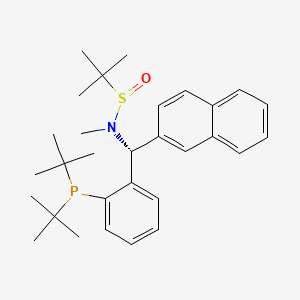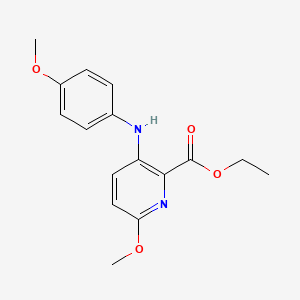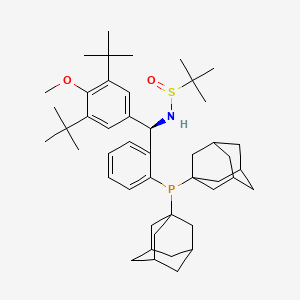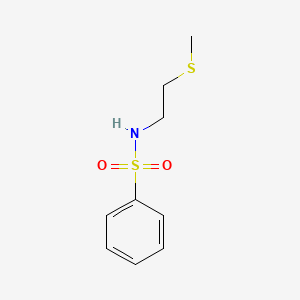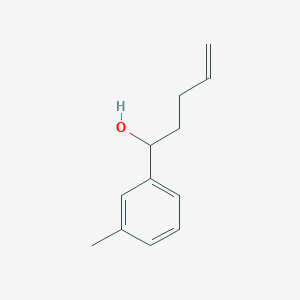
1-(M-tolyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(M-tolyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O. It is a derivative of pent-4-en-1-ol, where a methyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(M-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of m-tolylmagnesium bromide with pent-4-en-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of m-tolylpent-4-en-1-one. This method is efficient and can be scaled up for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Chemical Reactions Analysis
Types of Reactions
1-(M-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: M-tolylpent-4-enal or M-tolylpent-4-enoic acid.
Reduction: M-tolylpentane or M-tolylpentanol.
Substitution: M-tolylpent-4-en-1-chloride or M-tolylpent-4-en-1-bromide.
Scientific Research Applications
1-(M-tolyl)pent-4-en-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-(M-tolyl)pent-4-en-1-ol involves its interaction with molecular targets through its hydroxyl and alkene functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: A simpler analog without the methyl group on the benzene ring.
1-(M-tolyl)pent-1-yn-3-ol: A compound with a triple bond instead of a double bond in the pentyl chain.
4-Pentyn-1-ol: Another analog with a triple bond in the pentyl chain.
Uniqueness
1-(M-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an alkene group, which confer distinct reactivity patterns and potential applications. The methyl group on the benzene ring also influences its chemical behavior, making it different from other similar compounds.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3 |
InChI Key |
KVMOFQZNJJPJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
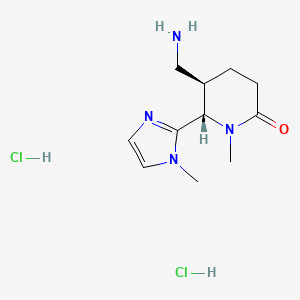
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
